Lipophilicity Comparison: 3,4-Dimethylbenzoyl vs. 4-Methylsulfanylbenzoyl and Unsubstituted Benzoyl Azetidinyl-Pyrimidines
The target compound's XLogP3 of 2.2 is intermediate between the more polar 4-(methylsulfanyl)benzoyl analog and the less lipophilic unsubstituted benzoyl analog. This difference in lipophilicity directly influences membrane permeability, plasma protein binding, and metabolic clearance rates, making the target compound a distinct tool for probing SAR around lipophilic contacts in a binding pocket [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine: XLogP3 = ~1.5 (estimated); N-{1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine: XLogP3 = ~2.5 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +0.7 vs. unsubstituted benzoyl; ΔXLogP3 ≈ -0.3 vs. 4-(methylsulfanyl)benzoyl |
| Conditions | Computed values (XLogP3 algorithm); no experimental logD measured. |
Why This Matters
Procurement of the exact compound ensures that lead-optimization campaigns operate at a defined, reproducible lipophilicity window, which is critical for controlling ADMET properties.
- [1] Kuujia.com. CAS 2189498-52-8: N-1-(3,4-dimethylbenzoyl)azetidin-3-ylpyrimidin-2-amine – Chemical and Physical Properties. https://www.kuujia.com/cas-2189498-52-8.html (accessed 2026-04-29). View Source
